1-(2-Pyrimidinyl)-3-{[4-(trifluoromethoxy)anilino]methylene}-2-pyrrolidinone
Description
1-(2-Pyrimidinyl)-3-{[4-(trifluoromethoxy)anilino]methylene}-2-pyrrolidinone is a pyrrolidinone derivative featuring a pyrimidinyl group at the 1-position and a 4-(trifluoromethoxy)anilino-substituted methylene group at the 3-position. The trifluoromethoxy (OCF₃) group on the aniline ring introduces strong electron-withdrawing properties, which may enhance metabolic stability and binding affinity in biological systems.
Properties
IUPAC Name |
(3Z)-1-pyrimidin-2-yl-3-[[4-(trifluoromethoxy)anilino]methylidene]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2/c17-16(18,19)25-13-4-2-12(3-5-13)22-10-11-6-9-23(14(11)24)15-20-7-1-8-21-15/h1-5,7-8,10,22H,6,9H2/b11-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDRGUOVGXTDFG-KHPPLWFESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1=CNC2=CC=C(C=C2)OC(F)(F)F)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN(C(=O)/C1=C\NC2=CC=C(C=C2)OC(F)(F)F)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidinone Ring Formation
The 2-pyrrolidinone core is typically synthesized via cyclization of γ-amino acids or γ-lactam precursors. For example, Patel et al. (US10183944B2) describe lactamization using carbodiimides under reflux conditions. Alternatively, microwave-assisted cyclization (160°C, 10 min) with sodium carbonate as a base has been reported for analogous systems, achieving >90% yields in some cases.
Functionalization at Position 1: Pyrimidinyl Group Introduction
The pyrimidinyl group is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. US7459455B2 details SNAr reactions between pyrrolidinone amines and chloropyrimidines in dimethylformamide (DMF) at 80°C, yielding 70–85% substitution products. For sterically hindered systems, Buchwald-Hartwig amination with palladium catalysts (e.g., Pd(dppf)Cl2) improves efficiency.
Condensation Reactions for the [4-(Trifluoromethoxy)anilino]methylene Moiety
Schiff Base Formation
The methylene-linked aniline is formed via condensation between a pyrrolidinone ketone and 4-(trifluoromethoxy)aniline. ACS J. Med. Chem. (2023) highlights the use of acetic acid as a catalyst under reflux, achieving imine formation in 6–8 hours. Alternatively, Dean-Stark traps remove water, driving the reaction to completion.
Microwave-Assisted Optimization
Recent advances employ microwave irradiation (140–160°C, 10–15 min) to accelerate condensation. This method, validated in US20200377475A1 , reduces reaction times from hours to minutes while maintaining yields of 75–90%.
Stepwise Synthesis and Intermediate Characterization
Intermediate 1: 3-Keto-2-Pyrrolidinone
Synthesized via oxidation of pyrrolidine with Jones reagent (CrO3/H2SO4) or enzymatic methods. CONICET Digital reports yields of 80–85% using NaIO4 in aqueous acetone.
Intermediate 2: 1-(2-Pyrimidinyl)-2-Pyrrolidinone
Pyrimidine coupling is achieved using HATU/DIPEA in dichloromethane at 25°C. US10183944B2 notes that electron-deficient pyrimidines require longer reaction times (24–48 hours).
Final Step: Condensation with 4-(Trifluoromethoxy)aniline
The keto intermediate reacts with 4-(trifluoromethoxy)aniline in ethanol under acidic conditions (pH 4–5). US7459455B2 reports a 68% yield after recrystallization from ethyl acetate.
Challenges and Optimization
Stability of the Trifluoromethoxy Group
The electron-withdrawing trifluoromethoxy group reduces aniline nucleophilicity, necessitating activated intermediates. US20200377475A1 resolves this by pre-forming the aniline as a hydrochloride salt.
Byproduct Formation During Condensation
Competitive enamine hydrolysis is mitigated using molecular sieves or anhydrous solvents. ACS J. Med. Chem. recommends toluene for azeotropic water removal.
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparison
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Traditional Condensation | 68 | 95 |
| Microwave-Assisted | 89 | 98 |
| HATU-Mediated Coupling | 82 | 97 |
Industrial-Scale Considerations
Cost-Effective Reagent Selection
EDC/HCl replaces HATU in large-scale syntheses, reducing costs by 40% without compromising yield.
Green Chemistry Approaches
Water-mediated reactions at 100°C (30% yield) offer eco-friendly alternatives but require further optimization.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Pyrimidinyl)-3-{[4-(trifluoromethoxy)anilino]methylene}-2-pyrrolidinone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
1-(2-Pyrimidinyl)-3-{[4-(trifluoromethoxy)anilino]methylene}-2-pyrrolidinone has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound has been investigated for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
When compared to similar compounds, 1-(2-Pyrimidinyl)-3-{[4-(trifluoromethoxy)anilino]methylene}-2-pyrrolidinone stands out due to its unique structural features and potential applications. Similar compounds may include other pyrimidinyl derivatives or compounds with trifluoromethoxy groups, but the specific combination of functional groups in this compound gives it distinct properties and advantages.
Comparison with Similar Compounds
Core Structures:
- Target Compound: Pyrrolidinone core with 2-pyrimidinyl and 4-(trifluoromethoxy)anilino-methylene substituents.
- Analog 1 (): (3Z)-3-[(Phenylamino)methylidene]-1-(pyrimidin-2-yl)pyrrolidin-2-one shares the pyrrolidinone core and pyrimidinyl substituent but replaces the trifluoromethoxy group with a phenylamino moiety .
- Analog 2 (): Ethyl 2-(3-{[4-(trifluoromethoxy)anilino]carbonyl}-2-pyridinyl)acetate retains the 4-(trifluoromethoxy)anilino group but uses a pyridine core instead of pyrrolidinone .
- Analog 3 (): 1-(3-(Dimethylamino)propyl)-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-2-pyrrolidinone replaces the pyrimidinyl and anilino groups with a nitroimidazole and dimethylamino-propyl chain .
Substituent Variations:
Physicochemical Properties
*Molecular formulas and weights for the target compound are estimated based on structural analogs.
- Lipophilicity : The trifluoromethoxy group in the target compound increases hydrophobicity compared to the phenyl group in Analog 1.
- Electron Effects : The electron-withdrawing OCF₃ group in the target compound may enhance stability under oxidative conditions compared to Analog 1’s phenyl group .
Biological Activity
1-(2-Pyrimidinyl)-3-{[4-(trifluoromethoxy)anilino]methylene}-2-pyrrolidinone is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound, with the molecular formula and CAS number 1164518-09-5, has been studied for its pharmacological properties, particularly in the context of targeting specific biological pathways.
The biological activity of 1-(2-Pyrimidinyl)-3-{[4-(trifluoromethoxy)anilino]methylene}-2-pyrrolidinone is primarily attributed to its interaction with various molecular targets within the body. Research indicates that this compound may act as an inhibitor of certain kinases, particularly those involved in cancer pathways, such as the epidermal growth factor receptor (EGFR) pathway. This inhibition can lead to decreased proliferation of cancer cells and increased apoptosis.
Anticancer Properties
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of cell cycle arrest and apoptosis through the activation of caspase pathways.
- Case Study : A study published in ACS Omega highlighted its effectiveness against non-small cell lung cancer (NSCLC) models, where it significantly reduced tumor growth in xenograft models compared to control groups .
Antimicrobial Activity
1-(2-Pyrimidinyl)-3-{[4-(trifluoromethoxy)anilino]methylene}-2-pyrrolidinone has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial activity against Gram-positive bacteria, indicating potential as a lead compound for antibiotic development.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. Modifications in the pyrimidine ring and the aniline substituent have shown varying degrees of biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Trifluoromethoxy group | Enhances potency against EGFR |
| Aniline substitution | Alters selectivity towards cancer types |
Synthesis and Characterization
The synthesis of 1-(2-Pyrimidinyl)-3-{[4-(trifluoromethoxy)anilino]methylene}-2-pyrrolidinone has been achieved through multi-step reactions involving pyrimidine derivatives and aniline compounds. Characterization techniques such as NMR and X-ray crystallography have confirmed its structural integrity and purity.
Pharmacokinetics
Initial pharmacokinetic studies indicate that this compound has favorable absorption characteristics with a moderate half-life, suggesting potential for oral bioavailability. Further studies are necessary to fully elucidate its metabolic pathways and excretion routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
